1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide
Overview
Description
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmacology and chemistry .
Preparation Methods
The synthesis of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous scientific research applications due to its imidazole ring structure. Imidazole derivatives are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antiviral, antioxidant, and antifungal activities . They are used in the development of new drugs and have applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways. Imidazole derivatives often act by inhibiting specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide can be compared with other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, and metronidazole . These compounds share the imidazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJNYBWJDIEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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